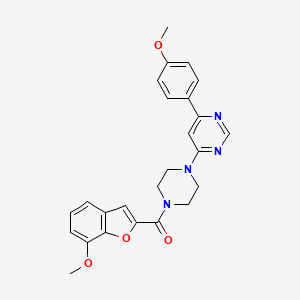
(7-Methoxybenzofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a methoxybenzofuran, a methoxyphenyl group, a pyrimidine ring, and a piperazine ring . These components are common in many bioactive compounds and drugs, suggesting that this compound might have potential biological activities.
Molecular Structure Analysis
The molecular formula of the compound is C23H27N5O3. It contains several functional groups including ether, amine, and ketone groups, which could influence its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings might contribute to its lipophilicity, while the piperazine ring might influence its basicity .Applications De Recherche Scientifique
Synthesis and Biological Applications :
- A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel benzodifuranyl compounds, including those derived from visnaginone and khellinone, which are structurally related to the compound . These compounds demonstrated potential as anti-inflammatory and analgesic agents, highlighting their relevance in medical research (Abu‐Hashem et al., 2020).
Antimicrobial Activity :
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial activities. The study found variable and modest activity against bacteria and fungi, indicating potential applications in addressing microbial resistance (Patel et al., 2011).
Potential as Antipsychotic Agents :
- Raviña and colleagues (2000) investigated butyrophenones with a structure related to the compound of interest for their affinity for dopamine and serotonin receptors. These compounds were evaluated as potential antipsychotic agents, showcasing their relevance in neurological and psychiatric research (Raviña et al., 2000).
Imaging in Parkinson's Disease :
- Wang, Gao, Xu, and Zheng (2017) conducted a study on the synthesis of HG-10-102-01, a compound related to the one , for imaging of LRRK2 enzyme in Parkinson's disease using PET scans. This highlights its potential application in neurodegenerative disease research (Wang et al., 2017).
Anticonvulsant Drug Analysis :
- Severina, Gubar, Bezruk, and colleagues (2021) developed an HPLC method for determining related substances in a novel anticonvulsant drug, Epimidin, which has structural similarities to the compound . This research contributes to the field of pharmaceutical analysis and drug development (Severina et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-19-8-6-17(7-9-19)20-15-23(27-16-26-20)28-10-12-29(13-11-28)25(30)22-14-18-4-3-5-21(32-2)24(18)33-22/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLRXJLIWSJAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)
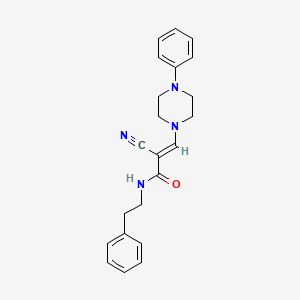
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2606622.png)
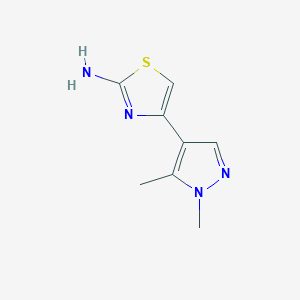
![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)


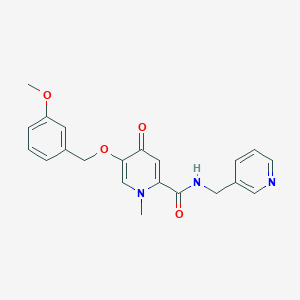
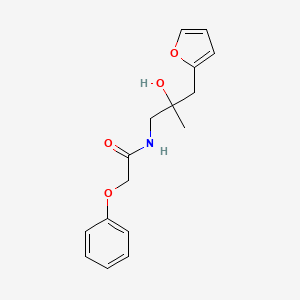
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2606636.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2606637.png)